molecular formula C10H14N2O B029811 2,2-Dimethyl-N-pyridin-2-yl-propionamide CAS No. 86847-59-8

2,2-Dimethyl-N-pyridin-2-yl-propionamide

Cat. No.: B029811
CAS No.: 86847-59-8
M. Wt: 178.23 g/mol
InChI Key: CGSPVYCZBDFPHJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-N-pyridin-2-yl-propionamide can be synthesized through the reaction of 2-amino-3-acetylpyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction mixture is often subjected to extraction and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-pyridin-2-yl-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethyl-N-pyridin-2-yl-propionamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-pyridin-2-yl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

2,2-Dimethyl-N-pyridin-2-yl-propionamide can be compared with other similar compounds, such as:

  • 2,2-Dimethyl-N-pyridin-4-yl-propionamide
  • 2,2-Dimethyl-N-pyridin-3-yl-propionamide
  • 2-Pivalamidopyridine

These compounds share a similar structural framework but differ in the position of the pyridine ring or the substituents attached to it. The unique positioning of the pyridine ring in this compound contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2,2-dimethyl-N-pyridin-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSPVYCZBDFPHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359988
Record name 2,2-Dimethyl-N-pyridin-2-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-59-8
Record name 2,2-Dimethyl-N-pyridin-2-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Pivaloylamino)pyridine
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Synthesis routes and methods I

Procedure details

2-Aminopyridine (14.1 g) and triethylamine (19.0 g) were dissolved in dichloromethane (200 ml) to prepare a solution which was cooled to 0° C. A solution of pivaloyl chloride (19.9 g) in dichloromethane (30 ml) was gradually added dropwise thereto, and the mixture was stirred at 0° C. for 15 min. Thereafter, the reaction solution was stirred at room temperature for 4 hr. The reaction solution was poured into water (150 ml), and the dichloromethane layer was washed with a dilute aqueous sodium hydrogencarbonate solution and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give 2,2-dimethyl-N-pyridin-2-yl-propionamide (25.2 g, yield 95%).
Quantity
14.1 g
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reactant
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19 g
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reactant
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200 mL
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solvent
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19.9 g
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reactant
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30 mL
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solvent
Reaction Step Two
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Quantity
150 mL
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reactant
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Synthesis routes and methods II

Procedure details

1.1 equivalents of pivalic acid chloride dissolved in 100 ml of dichloromethane are added dropwise at 0° C. to a solution containing one equivalent of 2-aminopyridine and 1.25 equivalents of triethylamine in 400 ml of dichloromethane. Once the addition is complete, the reaction mixture is brought to room temperature for three hours, and then the reaction mixture is washed with a saturated NaHCO3 solution. After drying of the organic phase, filtration and concentration under reduced pressure, the resulting residue is crystallised from hexane, enabling the expected product to be isolated by filtration.
Quantity
0 (± 1) mol
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100 mL
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0 (± 1) mol
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0 (± 1) mol
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400 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2-aminopyridine (50.0 g, 531 mmol) in methylene chloride (500 mL) were added triethylamine (81.4 mL, 584 mmol) and pivaloyl chloride (71.9 mL, 584 mmol) at 0° C, which was stirred at room temperature for 4 hours 30 minutes. The reaction solution was partitioned in water and methylene chloride. The organic layer was washed with water and saturated sodium chloride water, dried over anhydrous magnesium sulfate, and the solvent thereof was evaporated under a reduced pressure. To a solution of the resulting residue in methanol (300 mL) was added potassium carbonate (73.4 g, 531 mmol) at 0° C, which was stirred at room temperature for 90 minutes. The reaction solution was partitioned into water and ethyl acetate at room temperature. The organic layer was washed with saturated sodium chloride water, dried over anhydrous magnesium sulfate, and the solvent thereof was evaporated under a reduced pressure. To the residue was added heptane (300 mL), and the deposited solid was recovered by filtration to obtain title compound (80.2 g). Furthermore, the filtrate was concentrated under a reduced pressure, the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (12.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
81.4 mL
Type
reactant
Reaction Step One
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71.9 mL
Type
reactant
Reaction Step One
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500 mL
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solvent
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73.4 g
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reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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